molecular formula C51H100N22O11 B127413 Val-arg-lys-arg-thr-arg-leu-leu-arg CAS No. 149017-68-5

Val-arg-lys-arg-thr-arg-leu-leu-arg

Cat. No. B127413
M. Wt: 1197.5 g/mol
InChI Key: KNYSDEYUSWWHNI-GWMUGDFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Val-arg-lys-arg-thr-arg-leu-leu-arg, commonly known as VAL-401, is a peptide that has gained attention in the scientific community for its potential applications in various research fields. This peptide is composed of eight amino acids and has a molecular weight of 1016.2 g/mol. VAL-401 is synthesized using solid-phase peptide synthesis (SPPS) and has shown promising results in scientific research.

Mechanism Of Action

VAL-401 works by binding to specific targets in the body, such as proteins or cells. Once bound, it can either inhibit or activate the target, depending on the specific interaction. For example, VAL-401 has been shown to inhibit the interaction between two proteins involved in cancer cell proliferation, leading to decreased cancer cell growth. VAL-401 has also been shown to bind to bacterial cells and disrupt their membrane, leading to bacterial cell death.

Biochemical And Physiological Effects

VAL-401 has been shown to have various biochemical and physiological effects. It can induce apoptosis (programmed cell death) in cancer cells, inhibit bacterial growth, and modulate immune responses. VAL-401 has also been shown to have anti-inflammatory effects, making it a potential candidate for developing therapies for inflammatory diseases.

Advantages And Limitations For Lab Experiments

VAL-401 has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity, making it a reliable research tool. VAL-401 can also be modified to have different chemical properties, allowing researchers to tailor its properties for specific applications. However, VAL-401 can be expensive to synthesize, and its effects may vary depending on the specific target and experimental conditions.

Future Directions

There are several future directions for research on VAL-401. One area of interest is developing VAL-401-based therapies for cancer and infectious diseases. Researchers are also exploring the use of VAL-401 in drug discovery and development, as well as its potential applications in immunotherapy. Additionally, researchers are investigating the mechanisms of action of VAL-401 and its interactions with specific targets, which can provide insights into its potential applications. Overall, VAL-401 is a promising peptide with potential applications in various research fields.

Synthesis Methods

Val-arg-lys-arg-thr-arg-leu-leu-arg is a widely used method for synthesizing peptides. This method involves the stepwise addition of amino acids to a growing peptide chain that is attached to a solid support. The amino acids are protected by different chemical groups to prevent unwanted reactions. Once the peptide chain is fully synthesized, it is cleaved from the solid support and purified to obtain the final product. VAL-401 is synthesized using Val-arg-lys-arg-thr-arg-leu-leu-arg and has a purity of over 95%.

Scientific Research Applications

VAL-401 has been studied for its potential applications in various research fields. It has been shown to have antimicrobial and anticancer properties, making it a potential candidate for developing new therapies for infectious diseases and cancer. VAL-401 has also been studied for its ability to inhibit protein-protein interactions, which can be useful in drug discovery and development.

properties

CAS RN

149017-68-5

Product Name

Val-arg-lys-arg-thr-arg-leu-leu-arg

Molecular Formula

C51H100N22O11

Molecular Weight

1197.5 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxybutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid

InChI

InChI=1S/C51H100N22O11/c1-26(2)24-35(43(79)70-34(47(83)84)18-13-23-65-51(60)61)72-44(80)36(25-27(3)4)71-41(77)32(16-11-21-63-49(56)57)69-46(82)38(29(7)74)73-42(78)33(17-12-22-64-50(58)59)67-39(75)30(14-8-9-19-52)66-40(76)31(15-10-20-62-48(54)55)68-45(81)37(53)28(5)6/h26-38,74H,8-25,52-53H2,1-7H3,(H,66,76)(H,67,75)(H,68,81)(H,69,82)(H,70,79)(H,71,77)(H,72,80)(H,73,78)(H,83,84)(H4,54,55,62)(H4,56,57,63)(H4,58,59,64)(H4,60,61,65)/t29-,30+,31+,32+,33+,34+,35+,36+,37+,38+/m1/s1

InChI Key

KNYSDEYUSWWHNI-GWMUGDFHSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](C(C)C)N)O

SMILES

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(C(C)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)NC(=O)C(C(C)C)N

Canonical SMILES

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(C(C)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)NC(=O)C(C(C)C)N

Other CAS RN

149017-68-5

sequence

VRKRTRLLR

synonyms

Val-Arg-Lys-Arg-Thr-Arg-Leu-Leu-Arg
valyl-arginyl-lysyl-arginyl-threonyl-arginyl-leucyl-leucyl-arginine
VRKRTRLLR

Origin of Product

United States

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